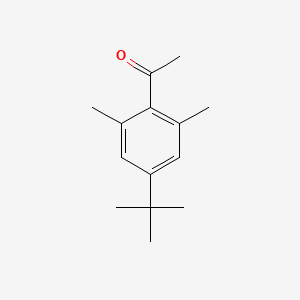4'-tert-Butyl-2',6'-dimethylacetophenone
CAS No.: 2040-10-0
Cat. No.: VC3774422
Molecular Formula: C14H20O
Molecular Weight: 204.31 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 2040-10-0 |
|---|---|
| Molecular Formula | C14H20O |
| Molecular Weight | 204.31 g/mol |
| IUPAC Name | 1-(4-tert-butyl-2,6-dimethylphenyl)ethanone |
| Standard InChI | InChI=1S/C14H20O/c1-9-7-12(14(4,5)6)8-10(2)13(9)11(3)15/h7-8H,1-6H3 |
| Standard InChI Key | JNHLHPMTMTYLCP-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC(=C1C(=O)C)C)C(C)(C)C |
| Canonical SMILES | CC1=CC(=CC(=C1C(=O)C)C)C(C)(C)C |
Introduction
Chemical Structure and Identification
4'-tert-Butyl-2',6'-dimethylacetophenone (CAS No. 2040-10-0) is an organic compound with the molecular formula C14H20O and a molecular weight of 204.31 g/mol . The chemical structure consists of an acetophenone skeleton with a tert-butyl group at the para position (4') and methyl groups at both ortho positions (2' and 6') . This arrangement creates a sterically hindered environment around the carbonyl functionality.
Chemical Identifiers
The compound is officially registered under several identification systems, which are summarized in Table 1.
Table 1: Chemical Identifiers of 4'-tert-Butyl-2',6'-dimethylacetophenone
| Identifier | Value |
|---|---|
| CAS Registry Number | 2040-10-0 |
| Molecular Formula | C14H20O |
| Molecular Weight | 204.31 g/mol |
| EINECS Number | 218-037-8 |
| MDL Number | MFCD00026301 |
| IUPAC Name | 1-(4-tert-butyl-2,6-dimethylphenyl)ethanone |
| InChIKey | JNHLHPMTMTYLCP-UHFFFAOYSA-N |
| FDA UNII | UN0DL0NR1U |
Synonyms
The compound is known by several synonyms in scientific literature and commercial contexts:
-
4-tert-Butyl-2,6-dimethylacetophenone
-
1-(4-(1,1-Dimethylethyl)-2,6-dimethylphenyl)-ethanone
-
2',6'-Dimethyl-4'-tert-butylacetophenone
-
Ethanone, 1-[4-(1,1-dimethylethyl)-2,6-dimethylphenyl]-
Physical Properties
4'-tert-Butyl-2',6'-dimethylacetophenone exhibits distinct physical characteristics that are important for its identification, handling, and application in various contexts.
Fundamental Physical Properties
The compound presents as a solid at room temperature with a defined melting point range, as detailed in Table 2.
Table 2: Physical Properties of 4'-tert-Butyl-2',6'-dimethylacetophenone
| Property | Value |
|---|---|
| Physical State | Solid |
| Melting Point | 47-49°C (literature) |
| Boiling Point | 150°C at 20 mm Hg (literature) |
| Density | 0.9463 (rough estimate) |
| Refractive Index | 1.5397 (estimate) |
Odor Characteristics
One notable characteristic of this compound is its distinctive odor profile, which has been described as "strong dry woody labdanum rose musk orangeflower" when present at 10.00% concentration in dipropylene glycol . The odor type is primarily classified as woody, making it potentially relevant for fragrance applications .
Solubility Properties
The compound's solubility parameters are important for laboratory handling and industrial applications. While specific quantitative solubility data is limited in the search results, it is known to have similar solubility properties to related acetophenone derivatives, generally being more soluble in organic solvents than in water .
Spectroscopic Properties
Spectroscopic analysis provides crucial information for the identification and structural characterization of 4'-tert-Butyl-2',6'-dimethylacetophenone.
Infrared Spectroscopy
Chemical Properties and Reactivity
Reactivity Profile
As an aromatic ketone, 4'-tert-Butyl-2',6'-dimethylacetophenone exhibits reactivity patterns consistent with both the aromatic ring and the carbonyl functionality. The presence of the sterically bulky tert-butyl and ortho-methyl groups influences its reactivity by creating a hindered environment around the reactive sites.
Stability Parameters
The compound possesses reasonable stability under normal conditions. Like other ketones, it can react with reducing agents, oxidizing agents, and undergo various carbonyl transformation reactions . The estimated LogP value of 2.913 indicates moderate lipophilicity, which affects its environmental behavior and biological interactions .
Synthesis and Production
Synthetic Routes
While the search results don't explicitly detail the synthesis of 4'-tert-Butyl-2',6'-dimethylacetophenone, it is typically prepared through Friedel-Crafts acylation reactions. Based on information about related compounds, the synthesis likely involves:
-
Starting with 1,3-dimethyl-5-tert-butylbenzene
-
Performing Friedel-Crafts acylation using acetyl chloride and aluminum trichloride as a catalyst
This reaction pathway is consistent with the synthesis of related compounds mentioned in the search results, particularly the synthesis of musk ketone, which is derived from 4'-tert-Butyl-2',6'-dimethylacetophenone through nitration .
Industrial Production
The compound is produced commercially and is available from chemical suppliers such as Sigma-Aldrich . According to pricing information from ChemicalBook, the cost was approximately ₹3052.65 for 1g of 98% purity product (as of 2022 data) .
Applications and Uses
Precursor in Fragrance Chemistry
One of the most significant applications of 4'-tert-Butyl-2',6'-dimethylacetophenone is as a key intermediate in the synthesis of musk ketone (4'-tert-Butyl-2',6'-dimethyl-3',5'-dinitroacetophenone), an important synthetic musk fragrance . Musk ketone is produced by nitrating 4'-tert-Butyl-2',6'-dimethylacetophenone, resulting in a compound with a sweet, persistent musk odor used in perfumery and as a fixative in fragrance compositions .
Research Applications
The compound has applications in organic synthesis research, particularly in studies involving aromatic substitution reactions, ketone transformations, and the development of new synthetic methodologies . Its distinct structure makes it useful as a model compound for studying steric effects in chemical reactions.
Related Compounds
Musk Ketone
Table 3: Comparison of 4'-tert-Butyl-2',6'-dimethylacetophenone and Musk Ketone
| Property | 4'-tert-Butyl-2',6'-dimethylacetophenone | Musk Ketone |
|---|---|---|
| CAS Number | 2040-10-0 | 81-14-1 |
| Molecular Formula | C14H20O | C14H18N2O5 |
| Molecular Weight | 204.31 g/mol | 294.30 g/mol |
| Melting Point | 47-49°C | 134-137°C |
| Odor Profile | Woody | Musk, sweet, persistent |
| Primary Use | Chemical intermediate | Fragrance, fixative |
Other Structural Analogs
Several structurally related compounds share similar synthetic pathways or applications:
-
4'-tert-Butylacetophenone: A simpler analog lacking the ortho-methyl groups
-
2,6-Di-tert-butyl-4-methylphenol: A phenolic compound with similar substitution patterns that has been studied for phytotoxic activity
-
1,4-Di-t-butyl-2,5-dimethoxybenzene: A compound discussed in educational contexts for aromatic electrophilic substitution reactions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume